Potassium perfluorononanoate

Descripción general

Descripción

Potassium perfluorononanoate is a synthetic compound belonging to the class of perfluorinated carboxylates. It is known for its unique properties, such as high thermal and chemical stability, due to the presence of strong carbon-fluorine bonds. This compound is widely used in various industrial applications, including as a surfactant and in the production of fluoropolymers .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Potassium perfluorononanoate can be synthesized through the hydrolysis of phenylsulfonates with potassium hydroxide in an ethanol/water mixture. To avoid the byproduct phenol, the synthesis method can be optimized by replacing phenylvinylsulfonate with ethyl vinylsulfonate .

Industrial Production Methods: In industrial settings, this compound is produced by the oxidation of a linear fluorotelomer olefin mixture containing F(CF₂)₈CH=CH₂. It can also be synthesized by the carboxylation of F(CF₂)₈I .

Análisis De Reacciones Químicas

Types of Reactions: Potassium perfluorononanoate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form perfluorononanoic acid.

Reduction: Reduction reactions are less common due to the stability of the carbon-fluorine bonds.

Substitution: It can participate in substitution reactions, particularly nucleophilic substitutions, due to the presence of the carboxylate group.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents such as potassium permanganate.

Substitution: Nucleophiles like hydroxide ions or amines.

Major Products:

Oxidation: Perfluorononanoic acid.

Substitution: Various substituted perfluorononanoates depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Industrial Applications

1. Coatings and Surface Treatments

PFNA is utilized in the formulation of coatings that provide water and oil repellency. This is particularly beneficial in industries such as textiles, where fabrics are treated to enhance durability and resistance to stains. The fluorinated tail of PFNA molecules projects away from surfaces, creating a barrier against moisture and oils .

2. Food Packaging

The compound is also employed in food contact materials to impart grease resistance. Its application ensures that packaging remains effective in preventing contamination from oily substances, thereby extending the shelf life of food products .

3. Firefighting Foams

PFNA has been used in aqueous film-forming foams (AFFF) for firefighting applications. These foams are effective in suppressing flammable liquid fires due to their ability to form a film over the surface of burning liquids, thus preventing oxygen from reaching the fuel .

Environmental Applications

1. Environmental Monitoring

Research has shown that PFNA can serve as an indicator for monitoring PFAS contamination in various environments, including water bodies and soil. Its persistence and bioaccumulation potential make it a significant compound for assessing the extent of PFAS pollution .

2. Remediation Technologies

Due to its unique chemical structure, PFNA is being studied for its role in developing remediation technologies aimed at degrading or removing PFAS compounds from contaminated sites. Approaches such as advanced oxidation processes are being explored to mitigate environmental impacts .

Health-Related Research

1. Toxicological Studies

Recent studies have highlighted the cardiotoxic effects of PFNA on aquatic organisms like zebrafish. Research indicates that exposure to PFNA can lead to developmental issues, including cardiac malformations and increased mortality rates among embryos . Such findings raise concerns about potential health risks associated with human exposure through contaminated food sources, particularly fish.

2. Endocrine Disruption

PFNA has been implicated in disrupting endocrine functions, which may affect reproductive health and development in humans. Studies are ongoing to elucidate the mechanisms by which PFNA influences hormonal pathways and its implications for human health .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Cao et al., 2019 | Environmental monitoring | Identified high concentrations of PFNA in aquatic organisms; linked consumption of contaminated fish to human exposure. |

| Chen et al., 2016 | Toxicological effects | Demonstrated reproductive toxicity and hepatotoxicity in zebrafish exposed to PFNA; noted increased malformation rates. |

| Clarke et al., 2010 | Bioaccumulation | Found significant levels of PFNA across various fish species, indicating widespread environmental distribution and potential food chain impacts. |

Mecanismo De Acción

The primary mechanism of action of potassium perfluorononanoate involves its surfactant properties. It reduces the surface tension of aqueous solutions, which facilitates the formation of emulsions and the stabilization of dispersions. The compound’s molecular targets include lipid bilayers and protein interfaces, where it can disrupt hydrophobic interactions and enhance solubility .

Comparación Con Compuestos Similares

- Perfluorooctanoic acid (PFOA)

- Perfluorooctanesulfonic acid (PFOS)

- Perfluorononanoic acid (PFNA)

Comparison: Potassium perfluorononanoate is unique due to its potassium salt form, which enhances its solubility in water compared to its acid counterparts like perfluorononanoic acid. Unlike PFOA and PFOS, which have been restricted due to their bioaccumulative properties, this compound is considered a potential non-bioaccumulable alternative .

Actividad Biológica

Potassium perfluorononanoate (PFNA) is a perfluoroalkyl substance (PFAS) recognized for its widespread environmental presence and potential biological effects. PFAS compounds, including PFNA, are known for their persistence in the environment and bioaccumulation in living organisms. This article focuses on the biological activity of this compound, examining its toxicological effects, mechanisms of action, and implications for human health.

- Chemical Name : this compound

- CAS Number : 21049-38-7

- Molecular Formula : C9F17KO2S

- Structure : Characterized by a perfluorinated carbon chain, which contributes to its unique chemical behavior and biological interactions.

Toxicological Profile

Research indicates that this compound exhibits significant biological activity, particularly concerning its toxicity. Here are key findings from various studies:

1. Toxic Effects on Organ Systems

- Liver and Kidney : Exposure to PFNA has been associated with liver enlargement and kidney damage in animal models. Studies show that PFAS compounds can lead to hepatocellular hypertrophy and alterations in kidney function, which may result in chronic renal disease .

- Metabolic Disruption : PFNA exposure is linked to disturbances in glucose and amino acid metabolism, indicating potential risks for metabolic disorders .

2. Carcinogenic Potential

- Epidemiological studies have suggested a correlation between PFAS exposure and increased cancer risk, particularly for liver and kidney tumors in rodent models . The mechanisms may involve the activation of nuclear receptors that regulate cell proliferation and apoptosis.

The biological activity of this compound is primarily mediated through its interactions with cellular components:

- Peroxisome Proliferator-Activated Receptors (PPARs) : PFNA acts as a ligand for PPARα, influencing lipid metabolism and potentially leading to liver toxicity through enhanced peroxisomal β-oxidation .

- Immune System Modulation : Studies have reported that PFAS compounds can impair immune responses by affecting lymphocyte function and cytokine production . This immunotoxicity raises concerns about increased susceptibility to infections and diseases.

Case Studies

Several case studies highlight the biological effects of this compound:

Environmental Impact

This compound is persistent in the environment, leading to widespread contamination of water sources. Its resistance to degradation poses long-term ecological risks, affecting wildlife health and biodiversity.

Propiedades

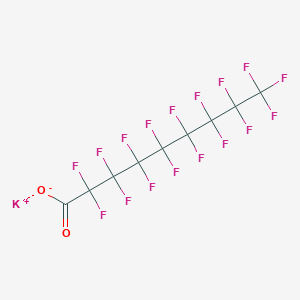

IUPAC Name |

potassium;2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9HF17O2.K/c10-2(11,1(27)28)3(12,13)4(14,15)5(16,17)6(18,19)7(20,21)8(22,23)9(24,25)26;/h(H,27,28);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAGFBXHIFWZSIJ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)[O-].[K+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9F17KO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70896634 | |

| Record name | Potassium perfluorononanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70896634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

502.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21049-38-7 | |

| Record name | Potassium perfluorononanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70896634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.